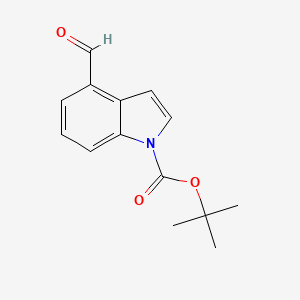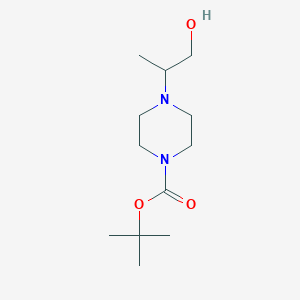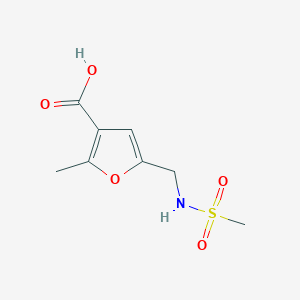
3-(Trifluoromethoxy)pyridin-2-amine
Overview
Description
3-(Trifluoromethoxy)pyridin-2-amine is a compound with the CAS Number: 1206981-49-8 and a molecular weight of 178.11 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F3N2O/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 178.11 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Accessibility: The compound and related trifluoromethoxypyridines have become accessible through efficient, large-scale synthesis. Their regioselective functionalization affords important building blocks for life sciences research (Manteau et al., 2010).
- X-ray Crystallographic Structure: The first X-ray crystallographic structure determinations of trifluoromethoxypyridines provide valuable insights into their conformations, crucial for understanding their interactions in various applications (Manteau et al., 2010).
Catalysis and Reaction Mechanisms
- Catalytic Activity in Aminomethylation: Trifluoromethoxypyridines can be used in ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, a reaction catalyzed by group 3 metal complexes (Nagae et al., 2015).
Material Synthesis and Properties
- Microporous Material Synthesis: Trifluoromethoxypyridines contribute to the synthesis of unique, large-pore materials, like gallium oxyfluorophosphates, using structure-directing amines (Weigel et al., 1997).
- Optical and Electrochemical Properties: When incorporated into coordination frameworks, these compounds exhibit redox-active properties, significant for the development of multifunctional frameworks (Hua et al., 2013).
Coordination Chemistry and Metal Complexes
- Ruthenium Complexes: Trifluoromethoxypyridines are involved in the synthesis and characterization of ruthenium(II) complexes, which are key in understanding electron transfer and coordination chemistry (Kojima et al., 2004).
- Synthesis of Ligands and Complexes: These compounds are central in synthesizing new ligands with potential electronic communication through hydrogen-bonded amide linkage, useful in exploring electronic properties of metal complexes (Kojima et al., 2008).
Chemical Transformations and Reactions
- N-Protection of Amines: They are used in efficient methods for N-tert-butoxycarbonylation of amines, highlighting their role in facilitating clean and high-yield chemical reactions (Karimian & Tajik, 2014).
- Trifluoromethoxylation: These compounds are pivotal in regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines under mild conditions, expanding their applications in medicinal and materials science (Feng et al., 2016).
Spectroscopy and Complex Formation
- Fluorescence Properties: Their derivatives have been studied for their fluorescence properties in metal ion complexes, contributing to the understanding of charge-transfer character in such complexes (Liang et al., 2009).
Safety and Hazards
The safety information for 3-(Trifluoromethoxy)pyridin-2-amine includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Properties
IUPAC Name |
3-(trifluoromethoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYAXUZQGCSAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678829 | |
| Record name | 3-(Trifluoromethoxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206981-49-8 | |
| Record name | 3-(Trifluoromethoxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethoxy)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B1531145.png)
amine hydrochloride](/img/structure/B1531146.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1531148.png)




![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol](/img/structure/B1531156.png)





